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molecular formula C10H13NO3 B1269552 (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid CAS No. 783300-35-6

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid

Cat. No. B1269552
M. Wt: 195.21 g/mol
InChI Key: FGMPGCPZEOXEES-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06589972B2

Procedure details

Corresponding to Example 1b, 60 g of (8a) were treated with hydrochloric acid in ethanol. A white, crystalline product was obtained (yield: 75 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].[ClH:15].[CH2:16](O)[CH3:17]>>[ClH:15].[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[CH2:3][C:4]([O:6][CH2:16][CH3:17])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white, crystalline product was obtained (yield: 75 g)

Outcomes

Product
Name
Type
Smiles
Cl.NC(CC(=O)OCC)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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